![molecular formula C12H10O2S2 B13123800 [2,2'-Bithiophene]-5,5'-dicarboxaldehyde, 4,4'-dimethyl- CAS No. 91544-06-8](/img/structure/B13123800.png)
[2,2'-Bithiophene]-5,5'-dicarboxaldehyde, 4,4'-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dimethyl-[2,2’-bithiophene]-5,5’-dicarbaldehyde is a thiophene derivative that has garnered interest due to its unique structural and electronic properties. Thiophene derivatives are known for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). The presence of aldehyde groups at the 5,5’ positions and methyl groups at the 4,4’ positions of the bithiophene core enhances its reactivity and potential for further functionalization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl-[2,2’-bithiophene]-5,5’-dicarbaldehyde typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the coupling of two thiophene units using a palladium catalyst and a boron reagent.
Introduction of Methyl Groups: The methyl groups can be introduced via a Friedel-Crafts alkylation reaction, where the bithiophene core is reacted with a methylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for 4,4’-Dimethyl-[2,2’-bithiophene]-5,5’-dicarbaldehyde would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and formylation steps, as well as advanced purification techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dimethyl-[2,2’-bithiophene]-5,5’-dicarbaldehyde undergoes various types of chemical reactions, including:
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: 4,4’-Dimethyl-[2,2’-bithiophene]-5,5’-dicarboxylic acid.
Reduction: 4,4’-Dimethyl-[2,2’-bithiophene]-5,5’-diol.
Substitution: 4,4’-Dimethyl-5-bromo-[2,2’-bithiophene]-5’-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
4,4’-Dimethyl-[2,2’-bithiophene]-5,5’-dicarbaldehyde has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for OLEDs, OFETs, and OSCs
Material Science: Employed in the development of conductive polymers and polymer composites with unique electronic properties.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various analytes due to its electronic properties.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Wirkmechanismus
The mechanism of action of 4,4’-Dimethyl-[2,2’-bithiophene]-5,5’-dicarbaldehyde in its applications is primarily based on its electronic properties. The compound can participate in π-π stacking interactions and electron transfer processes, which are crucial for its function in organic electronics and sensors . The presence of aldehyde groups allows for further functionalization, enabling the design of tailored materials with specific properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethyl-[2,2’-bithiophene]: Lacks the aldehyde groups, making it less reactive for further functionalization.
[2,2’-Bithiophene]-4,4’-dicarboxamide: Contains amide groups instead of aldehyde groups, which affects its electronic properties and reactivity.
4,4’-Dimethyl-[2,2’-bithiophene]-5,5’-diylbis(ethyne-2,1-diyl): Contains ethynyl groups, which can enhance conjugation and electronic communication between the thiophene units.
Uniqueness
4,4’-Dimethyl-[2,2’-bithiophene]-5,5’-dicarbaldehyde is unique due to the presence of both methyl and aldehyde groups, which provide a balance of electronic properties and reactivity. This makes it a versatile building block for the synthesis of advanced materials with tailored properties .
Eigenschaften
CAS-Nummer |
91544-06-8 |
|---|---|
Molekularformel |
C12H10O2S2 |
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
5-(5-formyl-4-methylthiophen-2-yl)-3-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O2S2/c1-7-3-9(15-11(7)5-13)10-4-8(2)12(6-14)16-10/h3-6H,1-2H3 |
InChI-Schlüssel |
COLVKENZVZRPJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1)C2=CC(=C(S2)C=O)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


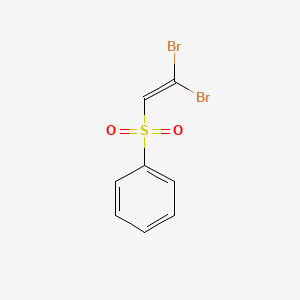
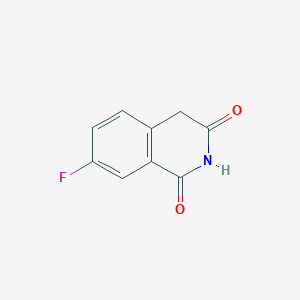


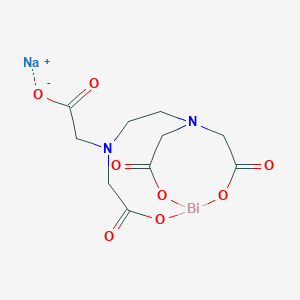
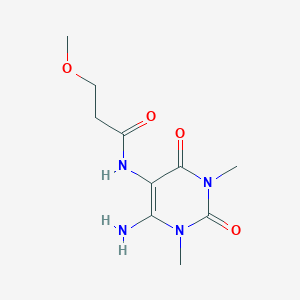

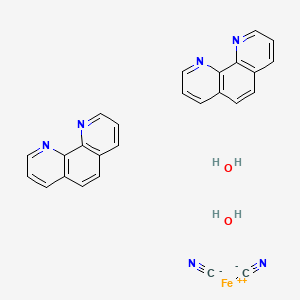
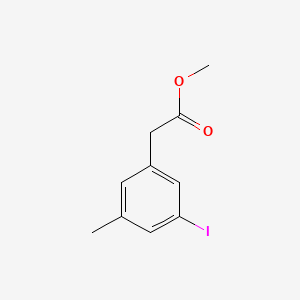
![1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13123759.png)

![2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan](/img/structure/B13123762.png)
![tert-butyl (1S,4R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13123764.png)
![6-Iodo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13123775.png)
